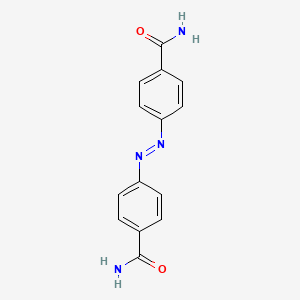
Benzamide, 4,4'-azobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4,4’-azobis- is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two benzamide moieties. This compound is known for its applications in various fields, including polymer chemistry and material science, due to its ability to act as a radical initiator.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4,4’-azobis- typically involves the reaction of benzamide with an azo compound. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods: In industrial settings, the production of Benzamide, 4,4’-azobis- often involves the use of advanced catalytic systems and controlled reaction conditions to ensure high yield and purity. The use of ultrasonic irradiation and solid acid catalysts is common to enhance the reaction efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4,4’-azobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The benzamide moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include substituted benzamides, amines, and various oxidized derivatives .
Scientific Research Applications
Benzamide, 4,4’-azobis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzamide, 4,4’-azobis- involves the homolytic cleavage of the azo bond (-N=N-) upon thermal or photochemical activation. This cleavage generates free radicals, which can initiate various chemical reactions, particularly radical polymerization . The molecular targets and pathways involved include the formation of ketenimine intermediates and subsequent trapping as amides in aqueous media .
Comparison with Similar Compounds
4,4’-Azobis(4-cyanopentanoic acid): Another azo compound used as a radical initiator in polymerization reactions.
2,2’-Azobis(isobutyronitrile):
Uniqueness: Benzamide, 4,4’-azobis- is unique due to its specific structure, which allows for efficient radical generation and initiation of polymerization reactions. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-[(4-carbamoylphenyl)diazenyl]benzamide |
InChI |
InChI=1S/C14H12N4O2/c15-13(19)9-1-5-11(6-2-9)17-18-12-7-3-10(4-8-12)14(16)20/h1-8H,(H2,15,19)(H2,16,20) |
InChI Key |
OQDVADMAPRHXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















